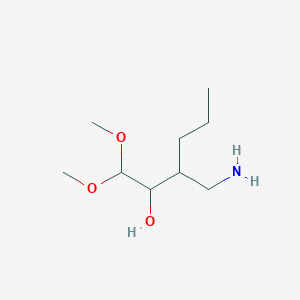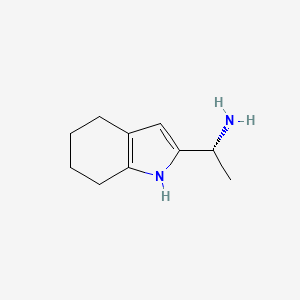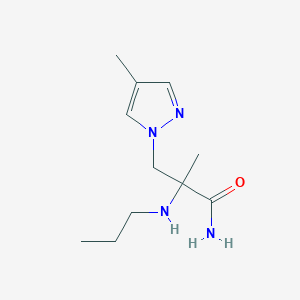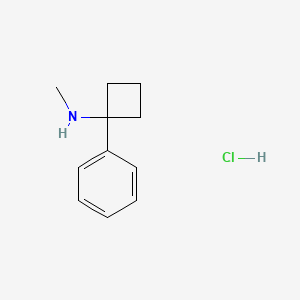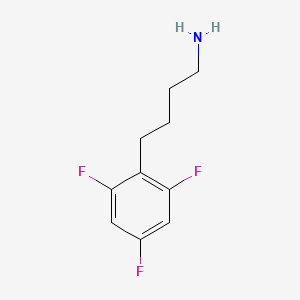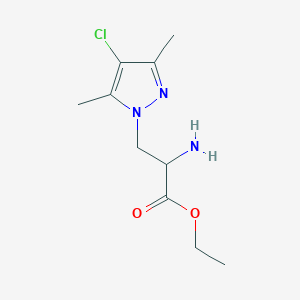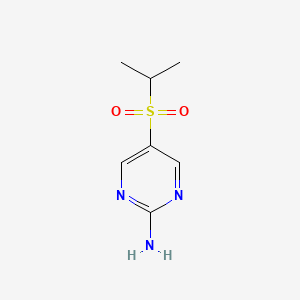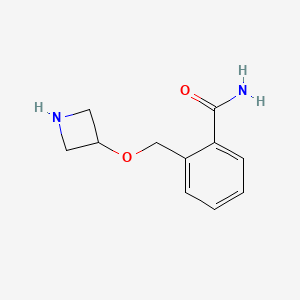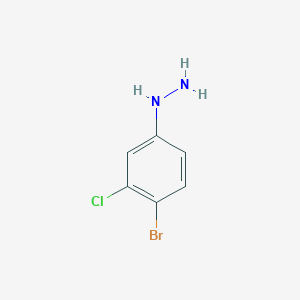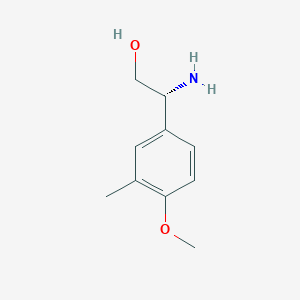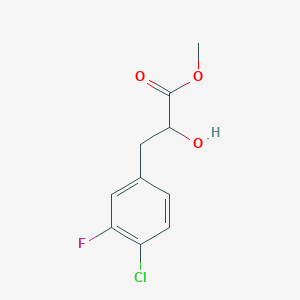
Methyl 3-(4-chloro-3-fluorophenyl)-2-hydroxypropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(4-chloro-3-fluorophenyl)-2-hydroxypropanoate is an organic compound that belongs to the class of hydroxy esters It is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, which imparts unique chemical properties to the molecule
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-chloro-3-fluorophenyl)-2-hydroxypropanoate typically involves the esterification of 3-(4-chloro-3-fluorophenyl)-2-hydroxypropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction parameters and higher yields. The use of automated systems and advanced purification techniques such as distillation and crystallization ensures the production of high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-(4-chloro-3-fluorophenyl)-2-hydroxypropanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 3-(4-chloro-3-fluorophenyl)-2-oxopropanoate.
Reduction: Methyl 3-(4-chloro-3-fluorophenyl)-2-hydroxypropanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 3-(4-chloro-3-fluorophenyl)-2-hydroxypropanoate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential anticancer, anti-inflammatory, and antimicrobial activities.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biological Studies: It is used in studies to understand the interaction of halogenated compounds with biological systems.
Industrial Applications: The compound is used in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of Methyl 3-(4-chloro-3-fluorophenyl)-2-hydroxypropanoate involves its interaction with specific molecular targets in biological systems. The chloro and fluoro substituents on the phenyl ring enhance the compound’s ability to interact with enzymes and receptors, leading to various biological effects. The hydroxyl group can form hydrogen bonds with target molecules, further stabilizing the interaction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 3-(4-chloro-2-fluorophenyl)-2-hydroxypropanoate
- Methyl 3-(4-chloro-3-bromophenyl)-2-hydroxypropanoate
- Methyl 3-(4-chloro-3-methylphenyl)-2-hydroxypropanoate
Uniqueness
Methyl 3-(4-chloro-3-fluorophenyl)-2-hydroxypropanoate is unique due to the specific positioning of the chloro and fluoro substituents on the phenyl ring. This unique arrangement imparts distinct chemical and biological properties to the compound, making it valuable for specific applications in medicinal chemistry and organic synthesis.
Eigenschaften
Molekularformel |
C10H10ClFO3 |
|---|---|
Molekulargewicht |
232.63 g/mol |
IUPAC-Name |
methyl 3-(4-chloro-3-fluorophenyl)-2-hydroxypropanoate |
InChI |
InChI=1S/C10H10ClFO3/c1-15-10(14)9(13)5-6-2-3-7(11)8(12)4-6/h2-4,9,13H,5H2,1H3 |
InChI-Schlüssel |
ZMXQGNZRYOSWKZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C(CC1=CC(=C(C=C1)Cl)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



